methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base to form methyl 1-(chlorocarbonyl)cyclobutane-1-carboxylate. This intermediate is then reacted with sodium acetate and acetic anhydride to form methyl 1-(acetoxycarbonyl)cyclobutane-1-carboxylate. Finally, the ester group is reduced to form the desired product.", "Starting Materials": [ "Cyclobutanone", "Ethyl chloroformate", "Sodium acetate", "Acetic anhydride", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide to form methyl 1-(chlorocarbonyl)cyclobutane-1-carboxylate.", "Step 2: Methyl 1-(chlorocarbonyl)cyclobutane-1-carboxylate is then reacted with sodium acetate and acetic anhydride in the presence of a catalyst such as hydrochloric acid to form methyl 1-(acetoxycarbonyl)cyclobutane-1-carboxylate.", "Step 3: The ester group in methyl 1-(acetoxycarbonyl)cyclobutane-1-carboxylate is reduced using sodium borohydride in methanol and diethyl ether to form methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate.", "Step 4: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate is then dehydrated using a dehydrating agent such as thionyl chloride to form methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate, which is the desired product." ] } | |
CAS No. |
2167451-86-5 |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 1-(2-oxoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8(5-6-9)3-2-4-8/h6H,2-5H2,1H3 |
InChI Key |
VRRLETIALJDQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)CC=O |
Purity |
95 |
Origin of Product |
United States |
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